molecular formula C24H32N2O5S B2796735 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922133-02-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2796735
CAS RN: 922133-02-6
M. Wt: 460.59
InChI Key: OSNPZJWKJJINBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a tetrahydrobenzo[b][1,4]oxazepin ring system, which is a type of polycyclic compound . It also contains isobutyl, dimethyl, and methoxy functional groups .

Scientific Research Applications

Synthesis and Photophysical Properties

One area of focus has been on the synthesis and characterization of compounds with similar structures, exploring their photophysical properties for potential applications in photodynamic therapy (PDT). For instance, the study of zinc phthalocyanine derivatives, substituted with specific benzenesulfonamide groups, has shown remarkable potential for Type II photosensitizers in the treatment of cancer via PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their suitability for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Applications

Further research into related compounds has demonstrated antimicrobial and anticancer activities. Specifically, novel quinazoline sulfonamide derivatives have been synthesized and shown moderate to excellent antimicrobial activities against various pathogens, including Bacillus subtilis and Escherichia coli, and have displayed promising results in in vitro anticancer activity screening against breast cancer cell lines (Kumar et al., 2018). These findings suggest that compounds with similar structural features could have potential uses in developing new antimicrobial and anticancer agents.

Synthetic Methodologies

Additionally, advancements in synthetic methodologies for creating tetrahydrobenzo[b][1,4]oxazepine derivatives have been explored. Novel one-pot multicomponent reactions have been developed to synthesize tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, offering efficient routes to these complex structures with potential for further functionalization and exploration in various scientific applications (Shaabani et al., 2010).

Nonlinear Optical (NLO) Properties

Research into the synthesis, spectroscopic, and X-ray diffraction studies of novel benzimidazole fused-1,4-oxazepines has also been conducted. Computational hyperpolarizability studies of these compounds suggest their potential as candidates for NLO applications, indicating the broader scope of applications for tetrahydrobenzo[b][1,4]oxazepine derivatives in materials science (Almansour et al., 2016).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-15(2)13-26-20-12-18(8-9-21(20)31-14-24(5,6)23(26)27)25-32(28,29)19-10-16(3)22(30-7)17(4)11-19/h8-12,15,25H,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNPZJWKJJINBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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